molecular formula C20H21N3O4S B11363750 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B11363750
M. Wt: 399.5 g/mol
InChI Key: SYENVMGOQNLBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate electrophiles.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to its specific combination of a benzothiazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-piperidin-1-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H21N3O4S/c24-19(14-23-20(25)17-6-2-3-7-18(17)28(23,26)27)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24)

InChI Key

SYENVMGOQNLBGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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